molecular formula C25H26N6O3 B14753564 Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-

Cat. No.: B14753564
M. Wt: 458.5 g/mol
InChI Key: STNJCYKOXYBBIA-QGZVFWFLSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]- is a complex organic compound that belongs to the class of fused heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves multiple steps, starting from simple building blocks such as pyrrole, chloramine, and formamidine acetate. The process includes the formation of the triazine ring through a series of reactions, including cyclization and substitution reactions . The overall yield of the synthesis can be optimized to achieve a higher percentage by carefully controlling the reaction conditions and using appropriate reagents .

Industrial Production Methods

For industrial-scale production, the synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide can be scaled up using a two-vessel-operated process. This method ensures the safety and efficiency of the production process, allowing for the preparation of kilogram quantities of the compound . The process involves the use of low-cost raw materials and aims to minimize impurities and optimize yield .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to these targets and inhibits their activity, thereby exerting its therapeutic effects. The pathways involved in its mechanism of action include the inhibition of kinase activity and the disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide include other fused heterocycles, such as:

Uniqueness

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide is unique due to its specific structure and the presence of functional groups that confer its biological activity. Its ability to inhibit kinases and viral enzymes makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-[(1R)-1-phenylethyl]pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29)/t17-/m1/s1

InChI Key

STNJCYKOXYBBIA-QGZVFWFLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C

Origin of Product

United States

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